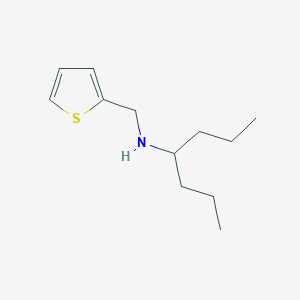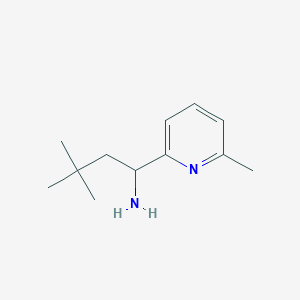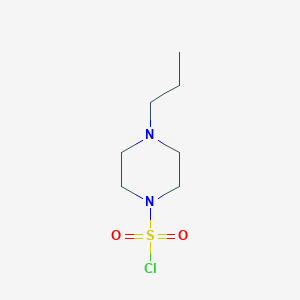
4-Propylpiperazine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClN2O2S and a molecular weight of 226.72 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperazine-1-sulfonyl chloride typically involves the reaction of 4-propylpiperazine with chlorosulfonic acid or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction with chlorosulfonic acid can be performed at low temperatures to prevent side reactions and decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Propylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Propylpiperazine-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propylpiperazine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazine-1-sulfonyl chloride
- 4-Ethylpiperazine-1-sulfonyl chloride
- 4-Butylpiperazine-1-sulfonyl chloride
Uniqueness
4-Propylpiperazine-1-sulfonyl chloride is unique due to its specific alkyl chain length (propyl group), which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable intermediate for the synthesis of compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
4-propylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-2-3-9-4-6-10(7-5-9)13(8,11)12/h2-7H2,1H3 |
InChI Key |
QYTUKJKJIUUIRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


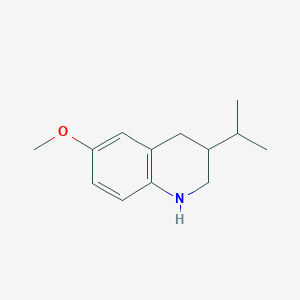

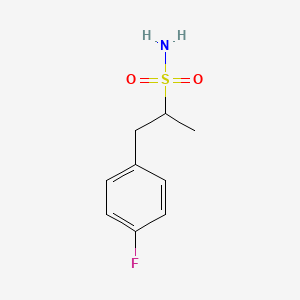
![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
amine](/img/structure/B13240832.png)
![Methyl 4-{2-[4-(2-aminoethyl)phenyl]ethynyl}benzoate](/img/structure/B13240836.png)
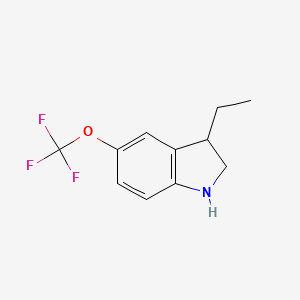
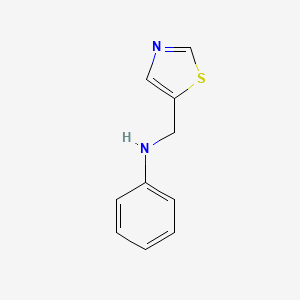


![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)
